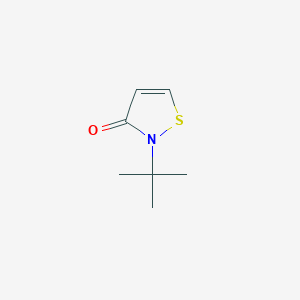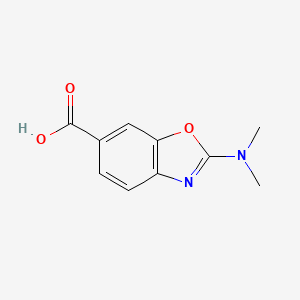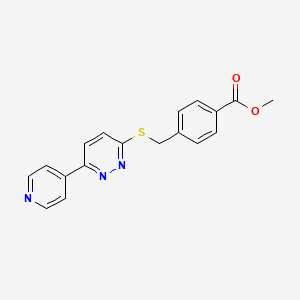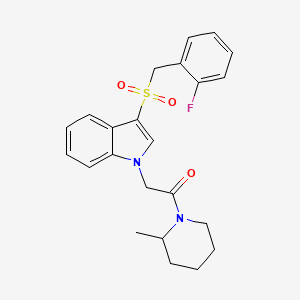![molecular formula C14H18N2O2 B2518759 2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enoic acid CAS No. 730949-73-2](/img/structure/B2518759.png)
2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enoic acid is a complex molecule that likely contains a pyrrole ring, a cyano group, and a propenoic acid moiety. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related cyano-containing compounds typically involves condensation reactions. For instance, the synthesis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid was achieved through the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate, followed by purification using column chromatography . This suggests that a similar approach could be used for synthesizing the compound of interest, with appropriate substitutions for the dimethylaminophenyl group.
Molecular Structure Analysis
The molecular structure of cyano-containing compounds can be elucidated using various spectroscopic techniques. For example, 1H NMR, 13C NMR, and FTIR studies were used to reveal the structure of a related compound . X-ray diffraction techniques have also been employed to determine the crystal and molecular structure of compounds with a pyrrole ring, such as (3-cyano-4,5-dimethyl pyrrol-2-yl) oxamic acid ethyl ester . These methods would likely be applicable in analyzing the molecular structure of 2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enoic acid.
Chemical Reactions Analysis
The reactivity of cyano-containing compounds can vary, but they often participate in nucleophilic addition reactions due to the electron-withdrawing nature of the cyano group. The provided papers do not detail specific reactions for the compound , but they do describe the reactivity of similar compounds. For example, the reaction of a cyano-containing compound with hydroxymethylpyrrolidine resulted in both substitution and the formation of a pyridine derivative . This indicates that the compound of interest may also undergo diverse chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyano-containing compounds can be quite diverse. The electronic properties of these molecules can be analyzed using UV-visible absorption spectroscopy, and their electrochemical behavior can be studied through cyclic voltammetry . Thermal properties can be assessed using thermogravimetric analysis (TG-DTA) . Additionally, the presence of a pyrrole ring can lead to electron delocalization, which can be inferred from bond distances and angles . These techniques would be relevant in characterizing the physical and chemical properties of the compound .
Aplicaciones Científicas De Investigación
Chemical Inhibitors and Drug Metabolism
Chemical inhibitors of cytochrome P450 (CYP) isoforms play a crucial role in understanding drug metabolism and drug-drug interactions. The selectivity of such inhibitors is essential for deciphering the involvement of specific CYP isoforms in the metabolism of various drugs, potentially impacting the safety and efficacy of coadministered medications (Khojasteh et al., 2011).
Aroma Compounds in Food
The study of volatile compounds in food, such as hazelnuts, reveals that a few key odorants play a significant role in defining distinctive aromas. This research is crucial for the food industry in improving product quality and developing new flavors (Squara et al., 2022).
Chemical Safety and Hazardous Reactions
An examination of accidents involving chemical mixtures, such as the violent explosion caused by mixing nitric acid and isopropanol, underscores the importance of chemical safety and the potential hazards of certain chemical reactions. This knowledge is vital for preventing industrial accidents (Hedlund et al., 2014).
Antimicrobial Compounds from Cyanobacteria
Cyanobacteria are a source of compounds with antimicrobial activities against multidrug-resistant pathogens. Research into these compounds can lead to the development of new antimicrobial agents, addressing the growing problem of antibiotic resistance (Swain et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
(E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9(2)8-16-10(3)5-12(11(16)4)6-13(7-15)14(17)18/h5-6,9H,8H2,1-4H3,(H,17,18)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGSYVJVZSGZPQ-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC(C)C)C)C=C(C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1CC(C)C)C)/C=C(\C#N)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~4~-(3-methoxybenzyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2518677.png)
![{5-[(methylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}methanamine hydrochloride](/img/structure/B2518678.png)

![2-(Furan-2-yl)-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518681.png)

![{3-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine hydrochloride](/img/structure/B2518686.png)


![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2518693.png)


![2,4,5-Trimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2518698.png)
